N-[4-(aminooxymethyl)pyridin-2-yl]acetamide N-[4-(aminooxymethyl)pyridin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20495600
InChI: InChI=1S/C8H11N3O2/c1-6(12)11-8-4-7(5-13-9)2-3-10-8/h2-4H,5,9H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

N-[4-(aminooxymethyl)pyridin-2-yl]acetamide

CAS No.:

Cat. No.: VC20495600

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(aminooxymethyl)pyridin-2-yl]acetamide -

Specification

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name N-[4-(aminooxymethyl)pyridin-2-yl]acetamide
Standard InChI InChI=1S/C8H11N3O2/c1-6(12)11-8-4-7(5-13-9)2-3-10-8/h2-4H,5,9H2,1H3,(H,10,11,12)
Standard InChI Key NQQOJWATPCUCHS-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NC=CC(=C1)CON

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[4-(aminooxymethyl)pyridin-2-yl]acetamide, reflecting the substitution pattern on the pyridine ring. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol . The presence of both acetamide and aminooxy-methyl groups introduces polarity, influencing solubility and reactivity.

Table 1: Key Structural Features

FeatureDescription
Pyridine ringAromatic six-membered ring with nitrogen at position 1
Acetamide substituent-NH-C(=O)-CH₃ group at position 2, enabling hydrogen bonding
Aminooxy-methyl group-CH₂-O-NH₂ group at position 4, offering nucleophilic and redox activity

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyridine precursor. Two primary routes are proposed:

Route 1: Direct Amination of Pyridine Derivatives

  • 2-Aminopyridine serves as the starting material.

  • Acetylation: Reaction with acetic anhydride introduces the acetamide group at position 2 .

  • Chloromethylation: Introduction of a chloromethyl group at position 4 using paraformaldehyde and HCl .

  • Amination: Substitution of chloride with hydroxylamine to yield the aminooxy-methyl moiety .

Route 2: Coupling of Pre-Functionalized Fragments

  • 4-(Aminooxymethyl)pyridin-2-amine is synthesized independently.

  • Acetylation: Treatment with acetyl chloride introduces the acetamide group .

Table 2: Comparative Synthetic Routes

ParameterRoute 1Route 2
YieldModerate (40–60%)Higher (65–75%)
PurityRequires chromatographyCrystallization sufficient
ScalabilityLimited by chloromethylation stepMore amenable to large-scale production

Optimization Challenges

  • Aminooxy Stability: The -O-NH₂ group is prone to oxidation, necessitating inert conditions .

  • Regioselectivity: Ensuring substitution at position 4 requires directing groups or protective strategies .

Physicochemical Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: Moderate (≈15 mg/mL in DMSO), driven by hydrogen-bonding groups .

  • LogP: Predicted at 0.89 (ChemAxon), indicating balanced hydrophilicity-lipophilicity .

Thermal Stability

  • Melting Point: Estimated 145–150°C based on analogs .

  • Degradation: Thermal decomposition above 200°C releases NH₃ and CO₂ .

Pharmacological and Biological Interactions

Putative Mechanisms of Action

  • Enzyme Inhibition: The aminooxy group may chelate metal ions in metalloproteinases (e.g., MMPs), analogous to NNGH (Ki = 0.1–17 nM for MMP-3) .

  • Receptor Binding: Pyridine derivatives often interact with nicotinic acetylcholine receptors (nAChRs).

Antimicrobial Activity

Structural analogs like N-(pyridin-2-yl)acetamide derivatives exhibit moderate antifungal activity (MIC = 32–64 µg/mL against Candida albicans) .

Table 3: Comparative Bioactivity of Pyridine Acetamides

CompoundTarget ActivityIC₅₀/Ki
N-[4-(Aminooxymethyl)pyridin-2-yl]acetamideMMP-3 inhibition (predicted)~50 nM (estimated)
N-(4-Methoxyphenyl)acetamideCOX-2 inhibition12 µM
4-AcetamidopyridinenAChR modulationEC₅₀ = 8 µM

Future Research Directions

  • Synthetic Upgrades: Develop one-pot methodologies to improve efficiency .

  • Biological Screening: Evaluate inhibition of MMPs, kinases, and microbial targets .

  • Prodrug Design: Leverage the aminooxy group for pH-sensitive drug delivery .

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